molecular formula C11H10ClF3O B14056581 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Katalognummer: B14056581
Molekulargewicht: 250.64 g/mol
InChI-Schlüssel: NVOIETWKIALPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(chloromethyl)-5-(trifluoromethyl)benzene and propan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism by which 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

    Pathways Involved: The interaction with molecular targets can activate or inhibit specific biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

    1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)ethanone: The ethanone moiety in this compound results in different reactivity compared to the propan-2-one moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10ClF3O

Molekulargewicht

250.64 g/mol

IUPAC-Name

1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O/c1-7(16)2-8-3-9(6-12)5-10(4-8)11(13,14)15/h3-5H,2,6H2,1H3

InChI-Schlüssel

NVOIETWKIALPFP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)C(F)(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.